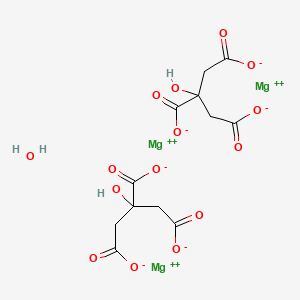

Magnesium 2-hydroxypropane-1,2,3-tricarboxylate xhydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

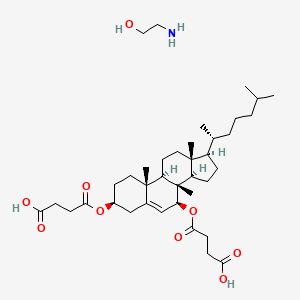

Magnesium citrate is a magnesium preparation in salt form with citric acid in a 1:1 ratio . It is one of the most common types of magnesium found in multivitamins and magnesium-only products . It is an absorbable form of magnesium that’s been shown to benefit health in several ways, including improving certain aspects of heart health and promoting blood sugar regulation . It contains 11.23% magnesium by weight . The name “magnesium citrate” is ambiguous and sometimes may refer to other salts such as trimagnesium dicitrate which has a magnesium:citrate ratio of 3:2 .

Synthesis Analysis

The crystal structures of magnesium hydrogen citrate dihydrate, Mg(HC6H5O7)(H2O)2, and bis(dihydrogen citrato)magnesium, Mg(H2C6H5O7)2, have been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques . In both compounds, the Mg cation coordination polyhedron is an octahedron .Molecular Structure Analysis

In the compound Mg(HC6H5O7)(H2O)2, the citrate anion occurs in the trans, trans-conformation, and triply chelates to the Mg cation . In the compound Mg(H2C6H5O7)2, the citrate anion is trans, gauche, and doubly chelates to the Mg cation . In both compounds, the Mg cation coordination polyhedron is an octahedron .Chemical Reactions Analysis

The crystal structures of magnesium hydrogen citrate dihydrate, Mg(HC6H5O7)(H2O)2, and bis(dihydrogen citrato)magnesium, Mg(H2C6H5O7)2, have been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques . In both compounds, the Mg cation coordination polyhedron is an octahedron .Physical and Chemical Properties Analysis

Magnesium citrate is a bitter salt and dissolves with difficulty in water . It contains 16.2% elemental magnesium by weight . The molar mass of magnesium citrate is 214.412 g·mol −1 . It is soluble in water at a concentration of 20 g/100ml .Mechanism of Action

Target of Action

Magnesium citrate primarily targets the intestinal tract , specifically the colon . It is used medicinally as a saline laxative and to completely empty the bowel prior to a major surgery or colonoscopy .

Mode of Action

Magnesium citrate works by attracting water through the tissues by a process known as osmosis . Once in the intestine, it can attract enough water into the intestine to induce defecation . The additional water stimulates bowel motility, meaning it can also be used to treat rectal and colon problems .

Biochemical Pathways

Magnesium plays an important role in many physiological functions. Habitually low intakes of magnesium and in general the deficiency of this micronutrient induce changes in biochemical pathways that can increase the risk of illness and, in particular, chronic degenerative diseases . Magnesium is needed for blood sugar regulation and having low or deficient magnesium levels can negatively impact blood sugar control .

Pharmacokinetics

The onset of action of magnesium citrate can be as early as 30 minutes after administration with a mean onset time of approximately 2 hours and a maximum action of 4 hours . The effect of magnesium citrate is highly dependent on the individual’s hydration status . A study showed that after administration, the amount of magnesium excreted in urine was higher for magnesium citrate than for magnesium oxide . This indicates that magnesium citrate has a higher bioavailability compared to other forms of magnesium .

Result of Action

Magnesium citrate causes the intestines to release water into the stool. This softens the stool and relieves constipation and irregularity . Magnesium is also essential for optimal immune function and regulating inflammation. Deficiency in magnesium can lead to temporary or long-term immune dysfunction .

Action Environment

The action of magnesium citrate is influenced by environmental factors such as the hydration status of the individual . It functions best on an empty stomach, and should always be followed with a full glass of water or juice to help counteract water loss and aid in absorption . The solubility of magnesium citrate in water is 20 g/100ml, which makes it an excellent source of dietary magnesium which absorbs readily into the bloodstream and bodily tissues .

Future Directions

Magnesium citrate is used medicinally as a saline laxative and to completely empty the bowel prior to a major surgery or colonoscopy . It is also used in the pill form as a magnesium dietary supplement . As a food additive, magnesium citrate is used to regulate acidity and is known as E number E345 . Future research may focus on the potential health benefits of magnesium citrate, including its role in maintaining bone health, heart health, and muscle function .

Properties

IUPAC Name |

trimagnesium;2-hydroxypropane-1,2,3-tricarboxylate;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.3Mg.H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;1H2/q;;3*+2;/p-6 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTVQLXIRHEMMB-UHFFFAOYSA-H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Mg+2].[Mg+2].[Mg+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Mg3O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3S)-3-Isopropyl-2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole](/img/structure/B6309048.png)

![(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride](/img/structure/B6309060.png)

![1,2-Dihydrobenzo[c]azepin-3-one](/img/structure/B6309066.png)

![5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B6309078.png)

![7-(diethylamino)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B6309091.png)

![Methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6309110.png)